molecular formula C18H13ClN4OS2 B2679891 4-chloro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1171234-97-1

4-chloro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2679891
CAS RN: 1171234-97-1
M. Wt: 400.9
InChI Key: HJHGVUHXTMVHQG-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, also known as CTB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to have potential applications in a number of different fields, including cancer research, neuroscience, and drug discovery.

Scientific Research Applications

Anti-Tubercular Activity

Given the global burden of tuberculosis (TB), there’s a continuous search for novel anti-TB agents. While pyrazinamide remains a first-line drug, resistance and adverse effects necessitate alternative options. The compound’s structural features suggest potential anti-TB activity. Researchers have synthesized derivatives based on this scaffold and evaluated their effectiveness against Mycobacterium tuberculosis. In silico docking studies can provide insights into the compound’s binding interactions with TB-related proteins .

Crystallography and Structural Insights

The crystal structure of this compound has been determined, providing valuable information about its conformation and intermolecular interactions. Researchers have analyzed its packing arrangement, hydrogen bonding patterns, and molecular geometry. Such insights aid in understanding its behavior in biological systems .

properties

IUPAC Name

4-chloro-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS2/c1-11-9-16(21-17(24)12-4-6-13(19)7-5-12)23(22-11)18-20-14(10-26-18)15-3-2-8-25-15/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHGVUHXTMVHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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